molecular formula C16H16N2OS B3002258 2-(4-Thiophen-2-ylpiperidin-1-yl)-1,3-benzoxazole CAS No. 2379953-49-6

2-(4-Thiophen-2-ylpiperidin-1-yl)-1,3-benzoxazole

Cat. No.: B3002258
CAS No.: 2379953-49-6
M. Wt: 284.38
InChI Key: MDQVGFAHTBAVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Thiophen-2-ylpiperidin-1-yl)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a piperidine ring substituted with a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Thiophen-2-ylpiperidin-1-yl)-1,3-benzoxazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Thiophen-2-ylpiperidin-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoxazole ring can be reduced under hydrogenation conditions to form dihydrobenzoxazole derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution can be carried out using alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzoxazole derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(4-Thiophen-2-ylpiperidin-1-yl)-1,3-benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Thiophen-2-ylpiperidin-1-yl)-1,3-benzoxazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-(4-Thiophen-2-ylpiperidin-1-yl)-1,3-thiazole: Similar structure but with a thiazole ring instead of a benzoxazole ring.

    2-(4-Thiophen-2-ylpiperidin-1-yl)-1,3-oxazole: Similar structure but with an oxazole ring instead of a benzoxazole ring.

Uniqueness

2-(4-Thiophen-2-ylpiperidin-1-yl)-1,3-benzoxazole is unique due to its specific combination of a benzoxazole ring with a thiophene-substituted piperidine ring. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

2-(4-thiophen-2-ylpiperidin-1-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-2-5-14-13(4-1)17-16(19-14)18-9-7-12(8-10-18)15-6-3-11-20-15/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQVGFAHTBAVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.